b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
Overview
Description
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- is a natural product derived from the roots of plants in the Scrophulariaceae family, such as Scrophularia ningpoensis . It is a derivative of harpagide, known for its anti-parasitic and anti-inflammatory properties . The compound has a molecular formula of C17H26O11 and a molecular weight of 406.38 g/mol .
Mechanism of Action
Target of Action
6-Epi-8-O-acetylharpagide is a natural product of Scrophularia, Scrophulariaceae It is known to have medicinal properties such as heat-clearing, detoxifying, cough-relieving, and blood-nourishing .
Mode of Action
It is known to interact with its targets to exert its medicinal effects
Biochemical Pathways
Given its medicinal properties, it can be inferred that it may influence pathways related to inflammation, detoxification, and blood nourishment .
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which suggests that it may have good bioavailability.
Result of Action
It is known to have cytotoxic activity against human pathogens and is able to inhibit the growth of bacteria, fungi, and viruses .
Action Environment
It is known that the compound is stable under -20°c storage conditions .
Biochemical Analysis
Biochemical Properties
6-Epi-8-O-acetylharpagide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of β-catenin, CyclinD1, Survivin, c-Myc, and Bcl-2, while upregulating pro-apoptotic proteins such as Bax and cleaved-caspase3 . These interactions suggest that 6-Epi-8-O-acetylharpagide can modulate cell signaling pathways and promote apoptosis in cancer cells .
Cellular Effects
6-Epi-8-O-acetylharpagide exerts various effects on different cell types and cellular processes. In colon cancer HCT116 cells, it induces apoptosis by blocking the cell cycle in the G1 phase and significantly increasing the expression of pro-apoptotic proteins . Additionally, 6-Epi-8-O-acetylharpagide influences cell signaling pathways, such as the Wnt signaling pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Epi-8-O-acetylharpagide involves its binding interactions with key biomolecules. It inhibits the activity of β-catenin, CyclinD1, Survivin, c-Myc, and Bcl-2, while promoting the expression of pro-apoptotic proteins like Bax and cleaved-caspase3 . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Epi-8-O-acetylharpagide have been observed to change over time. The compound is stable when stored below -20°C and can be kept for several months . Its stability and activity may degrade over time if not stored properly. Long-term studies have shown that 6-Epi-8-O-acetylharpagide can have sustained effects on cellular function, particularly in promoting apoptosis and inhibiting cell proliferation .
Dosage Effects in Animal Models
The effects of 6-Epi-8-O-acetylharpagide vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased apoptosis and inhibition of tumor growth . At very high doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
6-Epi-8-O-acetylharpagide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the Wnt signaling pathway, leading to changes in metabolic flux and metabolite levels . These interactions play a crucial role in its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Transport and Distribution
Within cells and tissues, 6-Epi-8-O-acetylharpagide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6-Epi-8-O-acetylharpagide is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with key biomolecules and its ability to exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- typically involves the extraction and purification from natural sources. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Industrial Production Methods
The roots of Scrophularia ningpoensis are harvested, dried, and subjected to solvent extraction to obtain the crude extract, which is then purified to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- has several scientific research applications, including:
Comparison with Similar Compounds
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- is unique due to its specific structural features and bioactivity. Similar compounds include:
Harpagide: The parent compound with similar anti-inflammatory properties.
8-O-Acetylharpagide: A closely related derivative with slight structural differences.
Harpagoside: Another derivative with distinct pharmacological properties.
Ajugol: A compound with similar bioactivity but different structural features.
These compounds share similar bioactivities but differ in their specific molecular structures and pharmacological profiles, highlighting the uniqueness of b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- .
Properties
IUPAC Name |
[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFTUQNGDROXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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